2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This review synthesizes current research findings on its biological activity, including anticancer properties, enzyme inhibition, and cytotoxic effects.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the acetic acid moiety enhances its solubility and bioavailability. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, a study reported that compounds similar to this compound showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The most potent derivatives had IC50 values ranging from 0.09 to 1.58 µM against CDK2 and 0.23 to 1.59 µM against TRKA kinases .
Kinase Inhibition
The compound has been characterized as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). In vitro studies indicated that it effectively inhibits these kinases, which are crucial in cell cycle regulation and cancer progression. The binding interactions were found to be comparable to established inhibitors like ribociclib (for CDK2) and larotrectinib (for TRKA) .
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines revealed that the compound exhibits selective toxicity. For example, when tested on the renal carcinoma cell line RFX 393, it showed significant cytotoxic effects with an IC50 value of 11.70 µM , indicating its potential as a therapeutic agent in renal cancers .
The mechanism through which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : Treatment with the compound resulted in increased populations of cells in the G0–G1 phase and reduced populations in the S phase, suggesting that it effectively halts cell division .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, further contributing to its anticancer efficacy .
Summary of Findings
Activity Type | Observations |
---|---|
Anticancer Activity | GI% of 43.9% across 56 cell lines; IC50 values: CDK2 (0.09–1.58 µM), TRKA (0.23–1.59 µM) |
Cytotoxicity | IC50 = 11.70 µM against RFX 393 renal carcinoma cells |
Mechanism | Induces cell cycle arrest and apoptosis |
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Renal Cancer : A derivative demonstrated significant cytotoxicity against RFX 393 cells with minimal impact on normal cells.
- Broad-Spectrum Anticancer Activity : Another study showed that modifications to the phenyl group influenced potency against various cancer types.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-12(8-13(20)21)16(22)19-15(17-9)14(10(2)18-19)11-6-4-3-5-7-11/h3-7,18H,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZRVJOBIFIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.